Cas no 2137594-27-3 (2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine)

2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine
- EN300-1114476
- 2137594-27-3
- 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine
-
- インチ: 1S/C6H9N7/c1-12-4-8-10-6(12)3-13-9-2-5(7)11-13/h2,4H,3H2,1H3,(H2,7,11)
- InChIKey: PJIJDQGAQBXYCX-UHFFFAOYSA-N
- ほほえんだ: N1(C=NN=C1CN1N=CC(N)=N1)C
計算された属性
- せいみつぶんしりょう: 179.09194332g/mol
- どういたいしつりょう: 179.09194332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 87.4Ų
2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114476-2.5g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
Enamine | EN300-1114476-0.05g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
Enamine | EN300-1114476-0.1g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
Enamine | EN300-1114476-1.0g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 1g |
$1599.0 | 2023-05-24 | ||
Enamine | EN300-1114476-10g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 10g |
$5467.0 | 2023-10-27 | |
Enamine | EN300-1114476-5g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 5g |
$3687.0 | 2023-10-27 | |
Enamine | EN300-1114476-10.0g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 10g |
$6882.0 | 2023-05-24 | ||
Enamine | EN300-1114476-5.0g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 5g |
$4641.0 | 2023-05-24 | ||
Enamine | EN300-1114476-0.25g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
Enamine | EN300-1114476-0.5g |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137594-27-3 | 95% | 0.5g |
$1221.0 | 2023-10-27 |
2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amineに関する追加情報
Introduction to 2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine (CAS No. 2137594-27-3)
The compound 2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine, identified by its CAS number 2137594-27-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to a class of triazole derivatives that have garnered considerable attention due to their diverse pharmacological properties and potential applications in therapeutic interventions.
Triazole compounds are well-known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects. The structural framework of 2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine incorporates multiple nitrogen-containing heterocycles, which contribute to its unique chemical and biological profile. Specifically, the presence of a 4-methyl substituent on the 4H-1,2,4-triazole ring and the connectivity between the triazole moieties enhance its potential as a pharmacophore.
In recent years, there has been a surge in research focused on developing novel triazole-based drugs due to their ability to modulate various biological targets. The compound CAS No. 2137594-27-3 has been extensively studied for its interactions with enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this molecule exhibits promising activity against certain inflammatory markers, making it a candidate for further exploration in the development of anti-inflammatory agents.
The molecular architecture of 2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-am ine is particularly noteworthy for its potential to engage with biological systems. The combination of the two triazole rings creates a rigid scaffold that can interact with specific binding sites on target proteins. Additionally, the methyl group at the 3-position of the 4H-1,2,4-triazole ring may influence the compound's solubility and metabolic stability, factors that are critical for drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies on CAS No. 2137594 -27 -3 have revealed potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. These findings align with the growing interest in designing molecules that can selectively inhibit these enzymes without causing significant side effects.
The synthesis of 2-(4-methyl - 4 H - 1 , 2 , 4 - tri az ol - 3 - yl ) methyl - 2 H - 1 , 2 , 3 - tri az ol - 4 - am ine involves multi-step organic transformations that highlight the synthetic versatility of triazole derivatives. The introduction of the second triazole ring at the 4-amino position enhances the compound's complexity while maintaining its bioactivity. This synthetic approach has been optimized to ensure high yields and purity, which are essential for subsequent pharmacological testing.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The structural features of CAS No. 21375942 7 -3 make it an attractive candidate for further derivatization to improve its pharmacokinetic properties and therapeutic efficacy. Researchers are exploring various modifications to fine-tune its activity against specific disease targets while minimizing off-target effects.
The role of triazole derivatives in medicinal chemistry cannot be overstated. Their unique chemical properties have led to their incorporation into numerous drugs on the market today. The compound in question (CAS No. 21375942 7 -3) is part of this rich tradition and represents a continuation of efforts to develop safer and more effective therapeutic agents.
As research progresses, it is expected that new applications for molecular entities like this will emerge. The ability to modulate biological pathways with precision is crucial for addressing complex diseases such as cancer and autoimmune disorders. The compound's dual functionality—stemming from its interconnected triazole rings—provides a versatile platform for designing molecules that can interact with multiple targets simultaneously.
In conclusion,CAS No.21375942 7 -3, corresponding to 2-(4-methyl - 44 H -1 ,23 ,triazol-l ylmethyl)-22 H-l ,23-triazol-l amine, stands out as a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties for clinical applications.
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